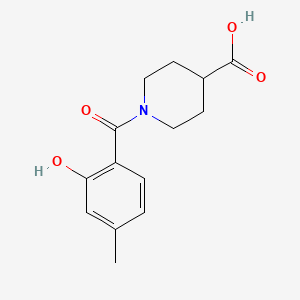
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the class of drugs known as oxicams, and it is available in both oral and topical formulations. Bromfenac has been extensively studied for its potential therapeutic applications in various fields of scientific research.
Mécanisme D'action
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of molecules that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a key role in the inflammatory response. N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has several advantages as a research tool. It is a potent and selective inhibitor of COX enzymes, and it has been extensively studied for its pharmacological properties. However, there are also some limitations to its use in lab experiments. N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide can be toxic to cells at high concentrations, and it can also interfere with other cellular processes, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide. One area of research is the development of new formulations of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide that can improve its pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide's potential use in the treatment of various inflammatory diseases, including arthritis, gout, and osteoarthritis. Finally, there is a need for further research on the mechanisms of action of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide, including its effects on cellular signaling pathways and gene expression.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide involves the reaction of 2-bromoaniline with 2-hydroxy-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and recrystallized to obtain pure N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has been widely studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, gout, and osteoarthritis. N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-19-9-6-7-10(13(17)8-9)14(18)16-12-5-3-2-4-11(12)15/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIZPNANLLAXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)





